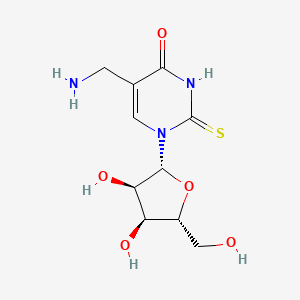
5-Aminomethyl-2-thiouridine
Overview
Description
5-Aminomethyl-2-thiouridine: is a modified nucleoside that plays a significant role in the post-transcriptional modification of transfer RNA (tRNA). It is a derivative of uridine, where the uracil base is modified with an aminomethyl group at the 5th position and a thiol group at the 2nd position. This compound is crucial for the proper functioning of tRNA, influencing the decoding properties during translation and ensuring the accuracy and efficiency of protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-2-thiouridine typically involves the modification of uridine. One common method includes the conversion of 5-methyluridine derivatives to this compound through a series of chemical reactions. For instance, in Gram-negative bacteria like Escherichia coli, the enzyme MnmC converts carboxymethylaminomethyl-2-thiouridine to this compound .
Industrial Production Methods: the process likely involves large-scale enzymatic reactions similar to those observed in bacterial systems, where specific enzymes catalyze the conversion of precursor molecules to the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Aminomethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Derivatives with different functional groups replacing the aminomethyl group.
Scientific Research Applications
5-Aminomethyl-2-thiouridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: The compound is crucial for understanding tRNA modifications and their role in translation accuracy and efficiency.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting tRNA modifications.
Industry: It is used in the synthesis of modified nucleosides for various biotechnological applications
Mechanism of Action
The mechanism of action of 5-Aminomethyl-2-thiouridine involves its incorporation into tRNA at the wobble position (position 34). This modification influences the base-pairing interactions between the tRNA and mRNA, enhancing the accuracy and efficiency of protein synthesis. The aminomethyl and thiol groups contribute to the stabilization of the tRNA structure and the reduction of translational errors .
Comparison with Similar Compounds
5-Methylaminomethyl-2-thiouridine: Similar structure but with a methyl group instead of an aminomethyl group.
5-Carboxymethylaminomethyl-2-thiouridine: Contains a carboxymethyl group instead of an aminomethyl group.
2-Selenouridine: Similar modification at the 2nd position but with selenium instead of sulfur
Uniqueness: 5-Aminomethyl-2-thiouridine is unique due to its specific combination of aminomethyl and thiol groups, which provide distinct chemical properties and biological functions. This compound’s ability to enhance translational accuracy and efficiency makes it particularly valuable in the study of tRNA modifications and their impact on protein synthesis .
Properties
IUPAC Name |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEDKMLIGFMQKR-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone](/img/structure/B1259563.png)
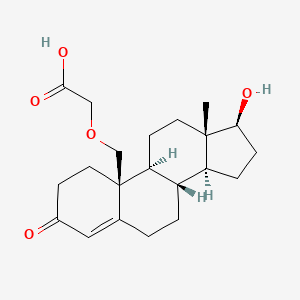
![methyl (1R,3R,7R,12S,15S,16R,17R,18S,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate](/img/structure/B1259565.png)

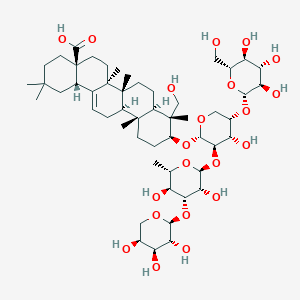

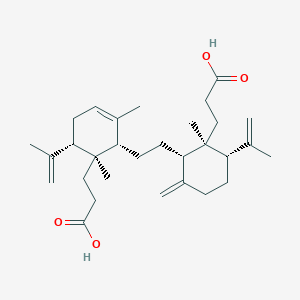
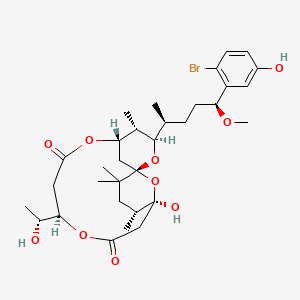

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)
![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)

